Opratonium

Description

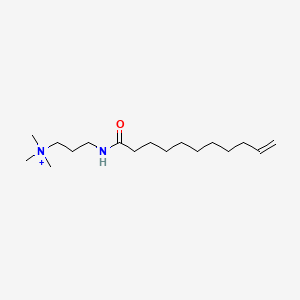

Opratonium iodide (CAS No. 210419-36-6) is a quaternary ammonium compound with the molecular formula C₁₇H₃₅IN₂O and a molecular weight of 410.38 g/mol . It is classified as a cholinergic agent, likely acting on muscarinic receptors due to its structural similarity to other quaternary ammonium derivatives .

Properties

CAS No. |

94313-90-3 |

|---|---|

Molecular Formula |

C17H35N2O+ |

Molecular Weight |

283.5 g/mol |

IUPAC Name |

trimethyl-[3-(undec-10-enoylamino)propyl]azanium |

InChI |

InChI=1S/C17H34N2O/c1-5-6-7-8-9-10-11-12-14-17(20)18-15-13-16-19(2,3)4/h5H,1,6-16H2,2-4H3/p+1 |

InChI Key |

SEUOKNLZMRSBLL-UHFFFAOYSA-O |

Canonical SMILES |

C[N+](C)(C)CCCNC(=O)CCCCCCCCC=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following table compares Opratonium iodide with other compounds listed in the evidence, focusing on structural features, therapeutic applications, and physicochemical properties:

Structural and Functional Analysis

This compound vs. Opipramol

- Structural Differences : Opipramol’s tricyclic structure and tertiary amine allow it to cross the blood-brain barrier, enabling central nervous system (CNS) activity as an antidepressant. In contrast, this compound’s quaternary ammonium group renders it permanently charged, restricting it to peripheral tissues .

- Functional Implications : Opipramol’s efficacy in depression relies on serotonin reuptake inhibition, while this compound’s cholinergic action may target gastrointestinal or urinary motility without CNS side effects .

This compound vs. Ontazolast

- Structural Similarities : Both compounds have long alkyl chains (Ontazolast’s benzodiazepine core vs. This compound’s undecenamido chain), but Ontazolast’s ester group facilitates hydrolysis and rapid onset as a bronchodilator .

- Therapeutic Targets : Ontazolast acts on airway smooth muscle via phosphodiesterase inhibition, whereas this compound’s mechanism remains unconfirmed but likely involves muscarinic receptor modulation .

This compound vs. Omonasteine

Research Findings and Unresolved Questions

- This compound’s Development Challenges : Despite its structural promise as a cholinergic agent, the lack of clinical data (e.g., pharmacokinetics, receptor specificity) hinders its advancement .

- Comparative Drug Design : Quaternary ammonium compounds like this compound face formulation challenges due to poor oral bioavailability, necessitating alternative delivery routes (e.g., inhalation, topical) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.